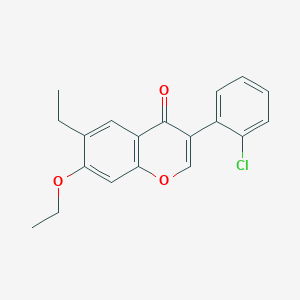
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one, also known as CEEC, is a synthetic compound that belongs to the class of flavones. It is a yellow crystalline powder that has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of several signaling pathways and the inhibition of specific enzymes and receptors. For example, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and anxiety.
Biochemical and physiological effects:
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to exert several biochemical and physiological effects. For example, it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one can reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has been extensively studied in vitro and in vivo, and its pharmacological properties are well characterized. However, there are also some limitations to using 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one involves the condensation of 2-chloroacetophenone and ethyl acetoacetate, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained by the addition of sodium ethoxide to the reaction mixture. The overall yield of the synthesis is around 50%, and the purity of the compound is typically above 95%.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective properties. In vitro and in vivo studies have demonstrated that 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one can inhibit the proliferation of cancer cells, reduce oxidative stress, and protect against neurodegeneration. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and GABA-A receptors.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-12-9-14-18(10-17(12)22-4-2)23-11-15(19(14)21)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNMJCJNATKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)
![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
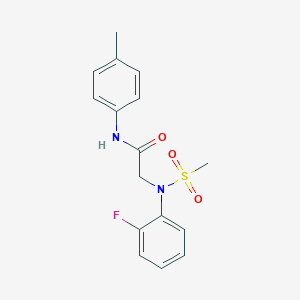
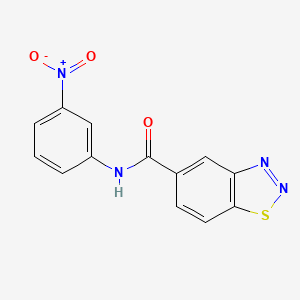


![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
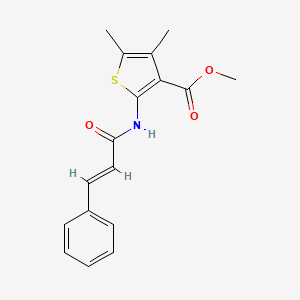
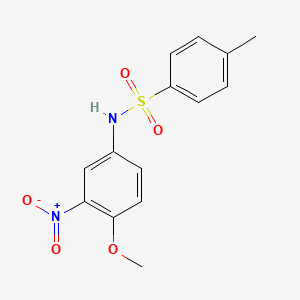

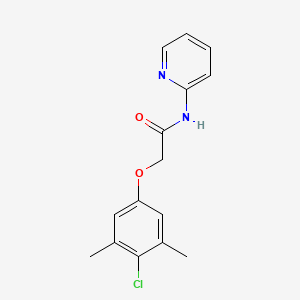

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)